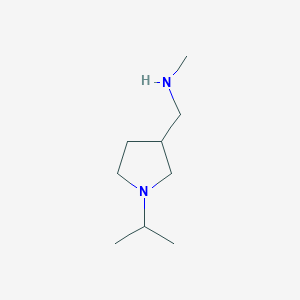

1-(1-Isopropylpyrrolidin-3-yl)-N-methylmethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methyl-1-(1-propan-2-ylpyrrolidin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-8(2)11-5-4-9(7-11)6-10-3/h8-10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGVKUZDVGAUFDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(C1)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20592199 | |

| Record name | N-Methyl-1-[1-(propan-2-yl)pyrrolidin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884504-73-8 | |

| Record name | N-Methyl-1-[1-(propan-2-yl)pyrrolidin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(1-Isopropylpyrrolidin-3-yl)-N-methylmethanamine

Abstract: This technical guide provides a comprehensive overview of the chemical properties of 1-(1-Isopropylpyrrolidin-3-yl)-N-methylmethanamine, a substituted pyrrolidine derivative. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from commercial suppliers, data on structurally analogous compounds, and established principles of organic chemistry to offer a detailed profile. The guide covers physicochemical properties, spectral characteristics, potential synthetic methodologies, reactivity, stability, and potential biological significance. It is intended for researchers, scientists, and professionals in drug development who are interested in the chemical space of N-alkylated pyrrolidines.

Introduction

The pyrrolidine ring is a ubiquitous scaffold in a vast array of natural products and synthetic pharmaceuticals, valued for its conformational flexibility and its role as a key pharmacophore.[1][2] The substitution pattern on the pyrrolidine ring significantly influences the biological activity and physicochemical properties of the resulting molecule. This guide focuses on this compound, a molecule featuring an N-isopropyl group, which enhances lipophilicity, and a 3-(N-methylaminomethyl) substituent, which can modulate basicity and receptor interactions. This combination of structural motifs suggests potential applications in medicinal chemistry, particularly in the development of central nervous system (CNS) active agents.[3]

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in various chemical and biological systems. While extensive experimental data for this compound is not publicly available, we can infer its key properties based on its structure and data from commercial suppliers.[4][5][6]

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | N-Isopropylpyrrolidine[7] | (1-Methylpyrrolidin-3-yl)methanamine[8] |

| CAS Number | 884504-73-8[4][5][6] | 17544-07-9 | 13005-11-3 |

| Molecular Formula | C9H20N2[4][5][6] | C7H15N | C6H14N2 |

| Molecular Weight | 156.27 g/mol [6] | 113.20 g/mol | 114.19 g/mol |

| Appearance | Liquid[4][5] | Liquid | Liquid |

| Stereochemistry | Racemic[4][5] | N/A | N/A |

| Calculated LogP | 0.27[4][5] | 1.6 | -0.3 |

| Storage | Sealed in dry, 2-8°C[6] | N/A | N/A |

The N-isopropyl group is expected to increase the lipophilicity of the molecule compared to an N-methyl or N-ethyl analogue. The presence of two basic nitrogen atoms suggests that the compound will be soluble in acidic aqueous solutions.

Spectral Characteristics (Inferred)

Detailed spectral data for this compound are not available in the public domain. However, we can predict the expected spectral features based on the analysis of its functional groups and comparison with similar structures.

1H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the presence of multiple aliphatic protons and the chirality at the C3 position of the pyrrolidine ring.

-

Isopropyl Group: A doublet for the two methyl groups and a septet for the methine proton.

-

Pyrrolidine Ring: A series of multiplets for the ring protons. The protons on the substituted C3 atom will be diastereotopic, leading to more complex splitting patterns.

-

N-methylmethanamine Side Chain: A singlet for the N-methyl protons and a multiplet for the methylene protons adjacent to the pyrrolidine ring.

13C NMR Spectroscopy

The 13C NMR spectrum will show distinct signals for each of the nine carbon atoms in the molecule, with the chemical shifts influenced by the neighboring nitrogen atoms.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorptions:

-

N-H Stretch: A weak to medium absorption in the range of 3300-3500 cm-1 for the secondary amine.[9]

-

C-H Stretch: Strong absorptions in the 2800-3000 cm-1 region for the aliphatic C-H bonds.[9]

-

N-H Bend: An absorption in the 1550-1650 cm-1 region.

-

C-N Stretch: Absorptions in the 1000-1250 cm-1 range.[9]

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M+) at m/z 156. The fragmentation pattern would be dominated by cleavage alpha to the nitrogen atoms, leading to characteristic fragment ions. For instance, loss of an isopropyl group or fragmentation of the pyrrolidine ring would be expected.

Potential Synthetic Methodologies

While a specific synthesis for this compound is not published, it can be reasonably synthesized through established organic chemistry reactions. A plausible synthetic route is outlined below.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the N-isopropyl group and the N-methylmethanamine side chain from the pyrrolidine core.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Workflow

A potential forward synthesis could involve the N-isopropylation of a suitable pyrrolidine precursor, followed by the introduction of the N-methylmethanamine side chain.

Caption: Proposed two-step synthetic workflow.

Experimental Protocol (Representative)

Step 1: Synthesis of 1-Isopropyl-3-(aminomethyl)pyrrolidine

-

To a solution of 3-(aminomethyl)pyrrolidine (1.0 eq) in dichloromethane (DCM) is added acetone (1.2 eq).

-

The mixture is stirred at room temperature for 1 hour.

-

Sodium triacetoxyborohydride (1.5 eq) is added portion-wise, and the reaction is stirred at room temperature overnight.

-

The reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with DCM.

-

The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of this compound (Eschweiler-Clarke Reaction)

-

To a solution of 1-isopropyl-3-(aminomethyl)pyrrolidine (1.0 eq) in formic acid (5.0 eq) is added formaldehyde (37% in water, 3.0 eq).

-

The mixture is heated to reflux for 6 hours.

-

The reaction mixture is cooled to room temperature and made basic with the addition of 2M sodium hydroxide solution.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by distillation or column chromatography to afford the final product.

Reactivity and Stability

The reactivity of this compound is primarily dictated by the two nitrogen atoms.

-

Basicity: Both the pyrrolidine nitrogen and the side-chain nitrogen are basic and will react with acids to form salts. The pyrrolidine nitrogen is a tertiary amine, while the side-chain nitrogen is a secondary amine.

-

Nucleophilicity: The nitrogen atoms are nucleophilic and can participate in reactions with electrophiles, such as alkyl halides and acyl chlorides.

-

Oxidation: The amine functional groups can be susceptible to oxidation.

-

Stability: The compound should be stored in a cool, dry place, sealed from air and moisture to prevent degradation.[6]

Potential Biological Significance

While no specific biological activity has been reported for this compound, the pyrrolidine scaffold is a common feature in many biologically active molecules.[1][2] Substituted pyrrolidines have been investigated for a wide range of therapeutic applications, including as:

-

Anticancer agents [10]

-

Antimicrobial agents [1]

-

Central nervous system (CNS) agents, targeting receptors and enzymes.[3]

-

Dipeptidyl peptidase-IV (DPP-4) inhibitors for the treatment of diabetes.[4]

The specific substitution pattern of the title compound, with its N-isopropyl and N-methylmethanamine groups, suggests it could be a candidate for screening in various biological assays, particularly those related to CNS targets.

Analytical Methods

The analysis of this compound can be achieved using standard chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the separation and identification of this volatile amine. A non-polar capillary column would likely provide good separation. The mass spectrometer would provide structural information based on the fragmentation pattern.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For quantitative analysis, especially at low concentrations in complex matrices, LC-MS/MS is the method of choice.[11] Reversed-phase chromatography with an acidic mobile phase would be appropriate for this basic compound. Detection would be achieved using electrospray ionization (ESI) in positive ion mode, with multiple reaction monitoring (MRM) for high selectivity and sensitivity.

Workflow for Analytical Quantification

Caption: A typical workflow for the quantitative analysis of the target compound.

Safety and Handling

Specific safety data for this compound is not available. However, based on structurally related compounds such as N-methylpyrrolidine and N-isopropylpyrrolidine, the following precautions should be taken:[7][12]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Hazards: Assumed to be flammable and may cause skin and eye irritation or burns. May be harmful if swallowed or inhaled.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

This compound is a substituted pyrrolidine with potential for further investigation in medicinal chemistry and drug development. This guide provides a comprehensive overview of its likely chemical properties, drawing upon data from analogous compounds and fundamental chemical principles. While a lack of specific experimental data necessitates a degree of inference, the information presented here serves as a valuable resource for researchers interested in this and related molecules. Further experimental work is required to fully characterize this compound and explore its potential applications.

References

-

Sharma, M. C., Jain, S., & Sharma, R. (2017). In silico screening for identification of pyrrolidine derivatives dipeptidyl peptidase-IV inhibitors using COMFA, CoMSIA, HQSAR and docking studies. Journal of Receptors and Signal Transduction, 37(5), 492-503. [Link]

- Saify, Z. S., Malick, T. Z., & Mallick, T. Z. (2014). Synthesis and biological screening of 4-(1-pyrrolidinyl) piperidine derivatives as effective analgesics. Journal of the Chemical Society of Pakistan, 36(5), 906-914.

- N-Alkyl-2-pyrrolidones (N-methyl-2-pyrrolidone, N-ethyl-2-pyrrolidone), vapour [Air Monitoring Methods, 2014a]: N-Alkyl-2-pyrrolidones Meth.-No. 1. (2016).

- Synthesis, in-vitro Screening and Docking analysis of novel Pyrrolidine and Piperidine substituted ethoxy chalcone as Anticancer agents. (2014). Medicinal Chemistry Research, 24(5).

-

Kocabaş, A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]

-

Kocabaş, A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]

- Safety Data Sheet for 1-Methylpyrrolidine. Thermo Fisher Scientific.

- Method 1302: N-Methyl-2-pyrrolidinone by GC/FID or GC/NPD. (1998). NIOSH Manual of Analytical Methods.

- Varrla, E., et al. (2016). (a) IR spectra of NMP (black dotted line) and the yellow residue (red...).

- Safety Data Sheet for Isopropylamine. (2025). Sigma-Aldrich.

- N‐Alkyl‐2‐pyrrolidones (N‐methyl‐2‐pyrrolidone, N‐ethyl‐2‐pyrrolidone), vapour [Air Monitoring Methods, 2014a]. (2016). R Discovery.

- Method of analysis - N–methyl–2-pyrrolidone. (2011). FDA.

- Safety Data Sheet for N-Methylpyrrolidine. (2024). Sigma-Aldrich.

- Supplementary Information for Catalytic Borylation of Imines. Royal Society of Chemistry.

- Safety Data Sheet for 1-Methyl-2-pyrrolidone. (2025). TCI Chemicals.

- (3S)-N-Isopropyl-N-methyl-3-pyrrolidinamine. Chemsrc.

- Methods for quantifying n-methyl-2-pyrrolidone. (2017).

- IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning.

-

N-Isopropylpyrrolidine. PubChem. [Link]

-

N-Methylisopropylamine. PubChem. [Link]

- Discovery of (S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide as potent and brain-penetrant TRPV1 antagonist. (2022). PubMed.

-

Fleck, T. J., et al. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. The Journal of Organic Chemistry, 68(25), 9612-9617. [Link]

- Chemical Properties of Propanamide, N-isopropyl-2-methyl. Cheméo.

- Proton NMR spectrum of N-methylethanamine (ethylmethylamine). Doc Brown's Chemistry.

- Infrared spectrum of N-methylethanamine (ethylmethylamine). Doc Brown's Chemistry.

-

DeRuiter, J., Clark, C. R., & Noggle, F. T., Jr. (1990). Liquid Chromatographic and Mass Spectral Analysis of 1-(3,4-methylenedioxyphenyl)-1-propanamines: Regioisomers of the 3,4-methylenedioxyamphetamines. Journal of Chromatographic Science, 28(3), 129-132. [Link]

- Trace-level quantitation of N-((2-isopropylthiazol-4-yl)methyl)-N-methylnitrous amide by liquid chromatography-tandem mass spectrometry. (2025). PubMed.

-

(1-Methylpyrrolidin-3-yl)methanamine. PubChem. [Link]

- IR spectroscopy: from experimental spectra to high-resolution structural analysis by integrating simulations and machine learnin. (2025). bioRxiv.

- Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. The Royal Society of Chemistry.

- Benzenemethanamine, N-(1-methylethyl)-. NIST WebBook.

- 1-Propanamine, 2-methyl-N-(2-methylpropyl)-. NIST WebBook.

- Synthesis of N-Methyl-N-{(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl}amine†. Figshare.

- (1-methylpyrrolidin-3-yl)methanamine. Sigma-Aldrich.

- Unexpected Course of Reaction Between (1E,3E)-1,4-Dinitro-1,3-butadiene and N-Methyl Azomethine Ylide—A Comprehensive Experimental and Quantum-Chemical Study. MDPI.

Sources

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-methyl-2-pyrrolidone | C5H9NO | CID 13387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. In silico screening for identification of pyrrolidine derivatives dipeptidyl peptidase-IV inhibitors using COMFA, CoMSIA, HQSAR and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. You are being redirected... [hit2lead.com]

- 6. 884504-73-8|this compound|BLD Pharm [bldpharm.com]

- 7. N-Isopropylpyrrolidine | C7H15N | CID 12416324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (1-Methylpyrrolidin-3-yl)methanamine | C6H14N2 | CID 17389965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. infrared spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. researchgate.net [researchgate.net]

- 11. Trace-level quantitation of N-((2-isopropylthiazol-4-yl)methyl)-N-methylnitrous amide by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

A Technical Guide to the Structural Elucidation of 1-(1-Isopropylpyrrolidin-3-yl)-N-methylmethanamine

Abstract

The definitive assignment of a chemical structure is a cornerstone of chemical research and development, ensuring safety, efficacy, and reproducibility. This guide provides an in-depth, systematic approach to the structural elucidation of the novel compound 1-(1-Isopropylpyrrolidin-3-yl)-N-methylmethanamine. We detail an integrated analytical workflow, leveraging mass spectrometry (MS) for molecular formula determination and infrared (IR) spectroscopy for functional group analysis. The core of the elucidation process is a comprehensive suite of Nuclear Magnetic Resonance (NMR) experiments, including ¹H, ¹³C, DEPT-135, and two-dimensional (2D) techniques such as COSY, HSQC, and HMBC. Each step is explained with a focus on the causal logic behind experimental choices, ensuring a self-validating and scientifically rigorous confirmation of the target structure. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel small molecules.

Introduction and Analytical Strategy

The unambiguous determination of a molecule's constitution is a critical prerequisite for understanding its chemical and biological properties. The target of this guide, this compound, is a saturated heterocyclic compound containing two tertiary amine functionalities and a chiral center. Its structure presents several challenges for elucidation, including overlapping signals from aliphatic protons and the need to definitively establish connectivity across quaternary carbons and heteroatoms.

Our approach is a multi-technique strategy designed to build a complete structural picture from the ground up. The process begins with determining the molecular formula and identifying key functional groups, then proceeds to map out the carbon skeleton and proton environments, and finally, connects these fragments into the definitive molecular structure.[1] This systematic process ensures that each piece of evidence corroborates the others, leading to a confident structural assignment.

Overall Elucidation Workflow

The logical flow of the analytical process is designed to be iterative and confirmatory. Information from one technique informs the interpretation of the next, creating a robust, self-validating system.

Figure 1: Integrated workflow for structure elucidation.

Mass Spectrometry: Molecular Formula and Fragmentation

Causality: The first step in identifying an unknown compound is to determine its molecular weight and elemental formula. High-resolution mass spectrometry (HRMS) provides the necessary mass accuracy to distinguish between compounds with the same nominal mass but different elemental compositions.

The target molecule, this compound, has a chemical formula of C₁₀H₂₂N₂. According to the nitrogen rule , a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.[2][3] The predicted monoisotopic mass is 170.1783 g/mol .

Fragmentation Analysis: Electron Ionization (EI) mass spectrometry is a valuable tool for structural analysis as it induces reproducible fragmentation patterns. For aliphatic amines, the most characteristic fragmentation is α-cleavage , where the bond between the α- and β-carbons is broken, resulting in a resonance-stabilized iminium cation.[2][4]

Predicted Major Fragments:

-

Loss of the isopropyl group: Cleavage of the bond between the isopropyl group and the pyrrolidine nitrogen would result in a fragment with m/z = 127.

-

Loss of the N-methylmethanamine side chain: Cleavage at the C3 position of the pyrrolidine ring.

-

Ring opening and subsequent fragmentation: Common for cyclic amines.[3]

-

Base Peak: The most stable fragment is often formed by α-cleavage at the most substituted carbon adjacent to a nitrogen. For this molecule, cleavage of the bond between the pyrrolidine ring and the CH₂ group of the side chain would yield a stable iminium ion at m/z = 44 (CH₂=N⁺HCH₃). This is a highly probable candidate for the base peak.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a volatile organic solvent (e.g., dichloromethane or methanol).[5][6] The solution should be clear and free of particles.[5][6]

-

Instrument Setup:

-

GC Column: Use a non-polar column (e.g., DB-5 or equivalent) suitable for amine analysis.[5]

-

Injector: Set to 250°C. A 1 µL injection volume is typical.[5]

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min.

-

MS Detector: Operate in Electron Ionization (EI) mode at 70 eV. Scan from m/z 40 to 300.

-

-

Data Analysis: Identify the molecular ion peak (M⁺) at m/z = 170. Verify this against the nitrogen rule.[3] Analyze the major fragment ions and compare them against predicted pathways like α-cleavage to build initial confidence in the proposed structure.

| Ion | Predicted m/z | Description |

| [M]⁺ | 170 | Molecular Ion |

| [M-CH₃]⁺ | 155 | Loss of a methyl radical from isopropyl group |

| [M-C₃H₇]⁺ | 127 | Loss of isopropyl radical |

| [CH₂NHCH₃]⁺ | 44 | α-cleavage at C3 sidechain (Probable Base Peak) |

Infrared (IR) Spectroscopy: Functional Group Identification

Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the presence or absence of specific functional groups. For the target molecule, the key is to confirm the presence of C-H bonds and the absence of N-H bonds, which verifies the tertiary nature of both amine groups.

Expected Absorptions:

-

C-H Stretch (sp³): Strong, sharp peaks are expected in the 2850-3000 cm⁻¹ region, characteristic of alkyl C-H bonds.[7]

-

Absence of N-H Stretch: Critically, there should be no significant absorption bands in the 3300-3500 cm⁻¹ region. Primary and secondary amines show distinct peaks here, so their absence is strong evidence for two tertiary amines.[7][8][9]

-

C-N Stretch: Aliphatic amines typically show medium to weak C-N stretching bands in the 1020-1250 cm⁻¹ region.[9]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Place a single drop of the neat liquid sample directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum from 4000 cm⁻¹ to 600 cm⁻¹.

-

Analysis: Verify the presence of strong C-H stretching peaks and the definitive absence of N-H stretching peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule.[10] By combining a series of 1D and 2D experiments, we can map the complete carbon framework and the precise placement of all protons.[11]

¹H NMR: Proton Environments

Causality: ¹H NMR provides information on the number of distinct proton environments, their electronic environment (chemical shift), their relative numbers (integration), and the number of neighboring protons (multiplicity).

Predicted ¹H NMR Signals (in CDCl₃):

-

Isopropyl Group (CH): A septet, shifted downfield due to the adjacent nitrogen. Expected around ~2.5-3.0 ppm.

-

Isopropyl Group (CH₃): A doublet, integrating to 6 protons. Expected around ~1.0-1.2 ppm.

-

N-Methyl Group (CH₃): A singlet, integrating to 3 protons. Expected around ~2.2-2.4 ppm.[8]

-

Pyrrolidine & Sidechain Protons (CH, CH₂): A series of complex, overlapping multiplets in the aliphatic region (~1.5-3.0 ppm). These signals are difficult to assign without 2D NMR.[12]

¹³C NMR and DEPT-135: Carbon Skeleton and Multiplicity

Causality: ¹³C NMR reveals the number of unique carbon environments. The DEPT-135 experiment is then used to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons are absent.[11][13] This is a crucial step in building the carbon backbone.

Predicted ¹³C NMR & DEPT-135 Signals:

| Predicted Shift (ppm) | DEPT-135 Phase | Assignment | Rationale |

| ~55-65 | Positive (CH) | Isopropyl CH | Adjacent to Nitrogen |

| ~50-60 | Negative (CH₂) | Pyrrolidine C2 or C5 | Adjacent to Nitrogen |

| ~50-60 | Negative (CH₂) | Sidechain CH₂ | Adjacent to Nitrogen |

| ~40-50 | Negative (CH₂) | Pyrrolidine C2 or C5 | Adjacent to Nitrogen |

| ~35-45 | Positive (CH₃) | N-Methyl CH₃ | Adjacent to Nitrogen |

| ~30-40 | Positive (CH) | Pyrrolidine C3 | Alkyl CH |

| ~25-35 | Negative (CH₂) | Pyrrolidine C4 | Alkyl CH₂ |

| ~18-22 | Positive (CH₃) | Isopropyl CH₃ | Alkyl CH₃ |

2D NMR: Assembling the Pieces

Causality: Two-dimensional NMR experiments are essential for unambiguously connecting the structural fragments identified in 1D NMR.[14] They resolve the issue of signal overlap and provide definitive evidence of bonding relationships.[1]

¹H-¹H COSY (Correlation Spectroscopy): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (H-C-H or H-C-C-H).[11][15] Cross-peaks in the 2D spectrum connect coupled protons.[11][15]

-

Key Insight: COSY will establish the connectivity within the isopropyl group (septet will show a cross-peak to the doublet) and trace the spin systems within the pyrrolidine ring and the sidechain.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton signal with the carbon signal to which it is directly attached (a one-bond correlation).[14][16][17]

-

Key Insight: This experiment is the bridge between the proton and carbon spectra. It allows for the definitive assignment of each protonated carbon by linking the already-interpreted ¹H signals to their corresponding ¹³C signals. For example, the proton singlet at ~2.3 ppm will show a cross-peak to the carbon signal at ~35-45 ppm, confirming the N-methyl group assignment.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most critical for this molecule. It reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four).[11][14][17] One-bond correlations are typically suppressed.[17]

-

Key Insight: HMBC provides the long-range connectivity needed to piece the entire structure together. Crucial expected correlations include:

-

From the isopropyl methyl protons to the isopropyl CH carbon .

-

From the isopropyl CH proton to the C2 and C5 carbons of the pyrrolidine ring , definitively linking the isopropyl group to the ring nitrogen.

-

From the N-methyl protons to the sidechain CH₂ carbon , confirming the N-methylmethanamine moiety.

-

From the sidechain CH₂ protons to C3 of the pyrrolidine ring , linking the sidechain to the ring.

-

Figure 2: Key 2D NMR correlations for structural confirmation.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference.

-

Instrument: Use a 500 MHz (or higher) NMR spectrometer.

-

1D Spectra Acquisition:

-

Acquire a standard ¹H spectrum.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Acquire a DEPT-135 spectrum.

-

-

2D Spectra Acquisition:

-

Acquire a gradient-selected COSY (gCOSY) spectrum.

-

Acquire a gradient-selected, multiplicity-edited HSQC spectrum.

-

Acquire a gradient-selected HMBC spectrum, optimized for a long-range J-coupling of 8 Hz.

-

-

Data Processing and Analysis: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Analyze the spectra sequentially as outlined above, using HSQC to assign protonated carbons, COSY to establish proton-proton networks, and HMBC to connect all fragments into the final structure.

Conclusion

By systematically integrating data from mass spectrometry, IR spectroscopy, and a comprehensive suite of 1D and 2D NMR experiments, the chemical structure of this compound can be unambiguously confirmed. The workflow presented here provides a robust, self-validating framework applicable to the structural elucidation of a wide range of novel small molecules. The key to this process is the logical progression from molecular formula to functional groups, and finally to the precise atomic connectivity revealed by multi-dimensional NMR, with the HMBC experiment serving as the ultimate arbiter of the complete molecular architecture.

References

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

-

Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons, Ltd. [Link]

-

Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. [Link]

-

Alver, Ö., et al. (2008). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate. [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

-

Chemistry LibreTexts. (2022). 5.3: HMBC and HMQC Spectra. [Link]

-

University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. [Link]

-

Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. [Link]

-

Illinois State University. (n.d.). Infrared Spectroscopy. [Link]

-

JoVE. (2024). Video: Mass Spectrometry: Amine Fragmentation. [Link]

-

Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry. [Link]

-

Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

-

OpenStax. (2023). 24.10 Spectroscopy of Amines. [Link]

-

Whitman College. (n.d.). GCMS Section 6.15. [Link]

-

Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility. [Link]

-

University of Calgary. (n.d.). IR: amines. [Link]

-

SCION Instruments. (n.d.). Sample preparation GC-MS. [Link]

Sources

- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 2. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 3. GCMS Section 6.15 [people.whitman.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uoguelph.ca [uoguelph.ca]

- 6. Sample preparation GC-MS [scioninstruments.com]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 8. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. bbhegdecollege.com [bbhegdecollege.com]

- 11. emerypharma.com [emerypharma.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 15. creative-biostructure.com [creative-biostructure.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

An In-depth Technical Guide to the Synthesis of 1-(1-Isopropylpyrrolidin-3-yl)-N-methylmethanamine

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 1-(1-isopropylpyrrolidin-3-yl)-N-methylmethanamine, a disubstituted pyrrolidine derivative of interest to researchers in medicinal chemistry and drug development. The proposed synthesis is designed for adaptability and scalability, leveraging established chemical transformations to ensure high purity and yield of the final product.

Strategic Analysis and Retrosynthesis

The synthetic strategy for this compound is predicated on a convergent and flexible approach, allowing for the late-stage introduction of key structural motifs. A retrosynthetic analysis reveals two plausible disconnections, primarily revolving around the formation of the carbon-nitrogen bonds.

Figure 1: Retrosynthetic analysis of this compound, highlighting two potential synthetic pathways originating from common pyrrolidine precursors.

Pathway A involves the initial synthesis of an N-isopropylpyrrolidine core followed by the elaboration of the C3 side chain. Conversely, Pathway B focuses on first constructing the N-methylmethanamine side chain on a protected pyrrolidine ring, with the N-isopropylation as a final step. This guide will detail a judicious combination of these strategies, prioritizing a route that begins with a commercially available, protected pyrrolidine scaffold to ensure stereochemical integrity and high yields.

The chosen forward synthesis commences with N-Boc-pyrrolidine-3-carboxylic acid, a readily available starting material. This allows for precise functional group manipulations at the C3 position before the introduction of the N-isopropyl group.

Overall Synthetic Workflow

The proposed synthesis is a four-step sequence designed for efficiency and scalability. The workflow minimizes the need for complex purification steps and utilizes well-understood, high-yielding reactions.

Figure 2: Proposed four-step synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of N-Boc-N-methylpyrrolidine-3-carboxamide

This initial step involves the coupling of the carboxylic acid with methylamine to form the corresponding amide. The use of a peptide coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) ensures a high yield and minimizes side reactions.

Protocol:

-

To a solution of N-Boc-pyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M) at 0 °C, add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq).

-

Stir the mixture for 15 minutes at 0 °C.

-

Add a solution of methylamine (2.0 M in THF, 1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to yield the desired amide.

Step 2: Synthesis of tert-Butyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate

The reduction of the amide to the corresponding amine is a critical step. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.

Protocol:

-

In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), suspend lithium aluminum hydride (2.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M).

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of N-Boc-N-methylpyrrolidine-3-carboxamide (1.0 eq) in anhydrous THF dropwise to the stirred suspension.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Cool the reaction to 0 °C and quench cautiously by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite.

-

Wash the filter cake thoroughly with THF.

-

Concentrate the combined filtrate under reduced pressure to yield the crude product, which is often of sufficient purity for the next step.

Step 3: Synthesis of N-Methyl-1-(pyrrolidin-3-yl)methanamine

The removal of the tert-butyloxycarbonyl (Boc) protecting group is achieved under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective method.

Protocol:

-

Dissolve the crude tert-butyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate (1.0 eq) in dichloromethane (DCM, 0.2 M).

-

Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 10 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

Dissolve the residue in a minimal amount of DCM and basify to pH > 10 with 2 M aqueous NaOH.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate carefully under reduced pressure to obtain the free amine.

Step 4: Synthesis of this compound

The final step is the N-isopropylation of the pyrrolidine ring via reductive amination with acetone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent for this transformation, as it is less reactive towards the carbonyl group than the intermediate iminium ion.[1]

Protocol:

-

Dissolve N-methyl-1-(pyrrolidin-3-yl)methanamine (1.0 eq) in anhydrous 1,2-dichloroethane (DCE, 0.1 M).

-

Add acetone (1.5 eq) and acetic acid (1.2 eq).

-

Stir the mixture for 30 minutes at room temperature.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the layers and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to yield the final product, this compound.

Data Summary and Characterization

The following table summarizes the expected molecular weights and provides typical yield ranges for each step of the synthesis.

| Step | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield Range |

| 1 | N-Boc-N-methylpyrrolidine-3-carboxamide | C₁₁H₂₀N₂O₃ | 228.29 | 85-95% |

| 2 | tert-Butyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate | C₁₁H₂₂N₂O₂ | 214.31 | 80-90% |

| 3 | N-Methyl-1-(pyrrolidin-3-yl)methanamine | C₆H₁₄N₂ | 114.19 | >95% (crude) |

| 4 | This compound | C₉H₂₀N₂ | 156.27 | 70-85% |

Final Product Characterization:

-

Appearance: Colorless to pale yellow oil.

-

¹H NMR (CDCl₃, 400 MHz): Expected signals for the isopropyl group (doublet and septet), the N-methyl group (singlet), and multiplets for the pyrrolidine ring and methylene protons.

-

¹³C NMR (CDCl₃, 100 MHz): Expected signals for the aliphatic carbons of the isopropyl and N-methyl groups, as well as the carbons of the pyrrolidine ring.

-

Mass Spectrometry (ESI+): m/z = 157.17 [M+H]⁺.

Causality and Scientific Integrity

The selection of each reagent and reaction condition in this guide is based on established principles of organic synthesis to ensure a self-validating and reproducible protocol.

-

Protecting Group Strategy: The use of the Boc group is crucial for preventing the N-alkylation of the pyrrolidine nitrogen during the initial amide reduction step. Its facile removal under acidic conditions without affecting other functional groups makes it an ideal choice.

-

Choice of Reducing Agents: LiAlH₄ is employed for the amide reduction due to its high reactivity, which is necessary for this transformation. In contrast, the milder and more selective NaBH(OAc)₃ is used for the final reductive amination.[2] This reagent is particularly effective for the reductive amination of ketones and aldehydes in the presence of other reducible functional groups and does not reduce the carbonyl reactant itself.[1]

-

Reaction Conditions: Anhydrous conditions are maintained in steps involving moisture-sensitive reagents like LiAlH₄ and during the formation of the iminium ion in the final step to prevent unwanted side reactions and ensure high yields.

This technical guide provides a comprehensive and scientifically grounded pathway for the synthesis of this compound. The described protocols are designed to be robust and adaptable for researchers and professionals in the field of drug discovery and development.

References

-

Mykhailiuk, P., et al. Synthesis of unique pyrrolidines for drug discovery. Enamine. Link

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Link

-

Fujita, K.-I., Fujii, T., & Yamaguchi, R. (2004). A New Efficient Method for the N-Heterocyclization of Primary Amines with Diols Catalyzed by a Cp*Ir Complex. Organic Letters, 6(20), 3525–3528. Link

-

Fleck, T. J., et al. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. The Journal of Organic Chemistry, 68(25), 9612–9617. Link

-

Krasnovskaya, O., et al. (2020). Synthesis of heteroatom-containing pyrrolidine derivatives based on Ti(O-iPr)4 and EtMgBr-catalyzed carbocyclization of allylpropargyl amines with Et2Zn. RSC Advances, 10(30), 17899–17911. Link

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Link

Sources

An In-depth Technical Guide to the Physical and Chemical Characteristics of 1-(1-Isopropylpyrrolidin-3-yl)-N-methylmethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1-Isopropylpyrrolidin-3-yl)-N-methylmethanamine is a substituted pyrrolidine derivative. Compounds within this class are of significant interest in medicinal chemistry and drug development due to the prevalence of the pyrrolidine ring in a wide array of natural products and synthetic pharmaceuticals. The unique conformational constraints of the five-membered ring, coupled with the basicity of the amino groups, make this scaffold a valuable component in the design of novel therapeutic agents.

This technical guide provides a comprehensive overview of the known and predicted physical and chemical characteristics of this compound. In the absence of extensive published experimental data for this specific molecule, this guide leverages established principles of physical organic chemistry and data from analogous structures to provide a robust predictive profile. Furthermore, it outlines detailed, state-of-the-art methodologies for its empirical characterization, offering a self-validating framework for researchers.

Chemical Identity and Nomenclature

A precise understanding of a molecule's identity is foundational to all further research. This section details the key identifiers for this compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 884504-73-8 | [1][2] |

| Molecular Formula | C₉H₂₀N₂ | [1][2] |

| Molecular Weight | 156.27 g/mol | [2] |

| Canonical SMILES | CC(C)N1CC(CNC)C1 | [2] |

| Stereochemistry | Racemic | [1] |

Predicted and Known Physical Properties

Direct experimental data on the physical properties of this compound is not extensively available in the public domain. The following table summarizes known information from commercial suppliers and provides predicted values based on its chemical structure and comparison with analogous compounds.

| Property | Value/Prediction | Notes and Rationale |

| Physical Form | Liquid | Reported by commercial suppliers.[1] The relatively low molecular weight and non-planar, flexible structure are consistent with a liquid state at standard temperature and pressure. |

| Appearance | Colorless to light yellow | Typical for aliphatic amines that may have minor impurities from synthesis. |

| Boiling Point | Predicted: ~180-220 °C | Prediction based on the boiling points of related substituted pyrrolidines and aliphatic amines of similar molecular weight. The presence of two nitrogen atoms allows for some hydrogen bonding with protic solvents but not between molecules, and the overall molecular weight and branching will influence this value. |

| Melting Point | N/A (Liquid at STP) | As a liquid at room temperature, the melting point is expected to be well below 0 °C. |

| Solubility | Miscible with water and common organic solvents | The presence of two amine functionalities, which can act as hydrogen bond acceptors, suggests good solubility in polar protic solvents like water and alcohols. The aliphatic character of the isopropyl and pyrrolidine moieties indicates solubility in a broad range of organic solvents such as ethanol, methanol, chloroform, and ethyl acetate. |

| Calculated logP | 0.27 | This value suggests a relatively balanced hydrophilic-lipophilic character, consistent with its predicted solubility profile.[1] |

| Storage | Sealed in dry, 2-8°C | Recommended by commercial suppliers.[2] This suggests the compound may be hygroscopic and/or slowly degrade at room temperature. Storage under an inert atmosphere (e.g., argon or nitrogen) is also advisable to prevent oxidation. |

Chemical Structure and Reactivity

The chemical behavior of this compound is dictated by the functional groups present in its structure: a tertiary amine within the pyrrolidine ring and a secondary amine in the side chain.

Figure 1: Chemical structure of this compound with key functional groups highlighted.

-

Basicity: Both nitrogen atoms are basic due to the lone pair of electrons. The tertiary amine within the ring and the secondary amine in the side chain can be protonated by acids to form ammonium salts. The pKa values are expected to be in the range of 9-11, typical for aliphatic amines.

-

Nucleophilicity: The lone pairs on the nitrogen atoms also make them nucleophilic. They can react with electrophiles such as alkyl halides and acyl chlorides. The secondary amine is generally more sterically accessible and may exhibit higher reactivity in some cases.

-

Oxidation: Amines are susceptible to oxidation. Exposure to strong oxidizing agents or prolonged exposure to air can lead to the formation of N-oxides and other degradation products.

-

Chirality: The carbon atom at the 3-position of the pyrrolidine ring is a chiral center. As this compound is supplied as a racemate, it exists as an equal mixture of two enantiomers.[1] Chromatographic separation using a chiral stationary phase would be necessary to isolate the individual enantiomers.

Spectroscopic Characterization: A Predictive Approach

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple, diastereotopic protons and potential second-order coupling effects.

-

Isopropyl Group: A doublet for the six methyl protons and a septet for the methine proton.

-

Pyrrolidine Ring: A series of complex multiplets for the methylene and methine protons. The protons on the carbon adjacent to the nitrogen (C2 and C5) will be deshielded compared to other ring protons.[3]

-

N-methylmethanamine Side Chain: A singlet for the N-methyl protons and signals for the methylene protons, which will likely be multiplets due to coupling with the adjacent chiral center.

-

N-H Proton: A broad singlet for the secondary amine proton, the chemical shift of which will be concentration and solvent-dependent.[4] This signal will disappear upon D₂O exchange.[3]

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.

-

Aliphatic Carbons: Signals for the nine carbon atoms are expected in the aliphatic region (typically 10-70 ppm). Carbons directly bonded to nitrogen will be deshielded and appear further downfield.[3]

Infrared (IR) Spectroscopy

-

N-H Stretch: A weak to medium absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.[5][6] Tertiary amines do not have an N-H bond and therefore will not show a peak in this region.[7]

-

C-H Stretch: Strong absorption bands between 2800 and 3000 cm⁻¹ due to the C-H stretching of the aliphatic isopropyl, pyrrolidine, and methyl groups.[5]

-

N-H Bend: A band in the 1550-1650 cm⁻¹ region may be observed for the N-H bending of the secondary amine.

-

C-N Stretch: Aliphatic C-N stretching vibrations typically appear as weak to medium bands in the 1000-1250 cm⁻¹ region.[8]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 156, corresponding to the molecular weight of the compound. According to the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.[4]

-

Alpha-Cleavage: A characteristic fragmentation pathway for amines is alpha-cleavage, the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This results in the formation of a stable iminium ion. For this compound, several alpha-cleavage pathways are possible, leading to fragment ions that can help elucidate the structure.[9]

Experimental Protocols for Characterization

The following section outlines detailed, step-by-step methodologies for the comprehensive characterization of this compound. These protocols are designed to be self-validating and are based on standard practices in analytical chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation and confirmation.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or D₂O) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts. CDCl₃ is a good starting point for general structural analysis.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

To confirm the presence of the N-H proton, acquire a second spectrum after adding a drop of D₂O to the NMR tube and shaking. The N-H signal should disappear or significantly diminish.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.

-

A Distortionless Enhancement by Polarization Transfer (DEPT) experiment (DEPT-135 and DEPT-90) can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR Experiments (for complete assignment):

-

COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and carbons.[10][11][12]

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure.[10][11][12]

-

Sources

- 1. You are being redirected... [hit2lead.com]

- 2. 884504-73-8|this compound|BLD Pharm [bldpharm.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. fiveable.me [fiveable.me]

- 5. rockymountainlabs.com [rockymountainlabs.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. Chemistry: Amine infrared spectra [openchemistryhelp.blogspot.com]

- 9. Spectroscopy of Amines [sites.science.oregonstate.edu]

- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

An In-Depth Technical Guide to the Putative Mechanism of Action of 1-(1-Isopropylpyrrolidin-3-yl)-N-methylmethanamine

Foreword: Charting a Course for Mechanistic Discovery

The exploration of novel chemical entities is the lifeblood of therapeutic innovation. The compound 1-(1-Isopropylpyrrolidin-3-yl)-N-methylmethanamine, with its distinct pyrrolidine core, presents a compelling case for thorough mechanistic investigation. While direct pharmacological data for this specific molecule is not yet prevalent in public-domain literature, its structural features provide a strong rationale for hypothesizing its interaction with a well-defined class of therapeutic targets. This guide is crafted for researchers, scientists, and drug development professionals, offering a comprehensive roadmap to elucidate the mechanism of action of this promising compound. Herein, we will not merely list protocols, but delve into the scientific causality that underpins a robust investigatory strategy, ensuring that each experimental step builds a self-validating system of evidence.

Introduction to this compound: A Structural Perspective

This compound is a synthetic compound featuring a pyrrolidine ring, a foundational scaffold in many biologically active molecules.[1][2][3] Its chemical structure, presented below, suggests potential interactions with receptors that recognize endogenous ligands with similar cyclic amine structures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 884504-73-8 | [4][5] |

| Molecular Formula | C9H20N2 | [4][5] |

| Molecular Weight | 156.27 g/mol | [5] |

| LogP | 0.27 | [4] |

The presence of the N-isopropyl group on the pyrrolidine ring and the N-methylmethanamine substituent at the 3-position are key features that likely govern its pharmacological profile. Notably, the pyrrolidine ring is a common motif in ligands targeting nicotinic acetylcholine receptors (nAChRs).[6][7][8][9] This structural analogy forms the cornerstone of our primary hypothesis.

The Primary Hypothesis: A Modulator of Nicotinic Acetylcholine Receptors (nAChRs)

Based on extensive structure-activity relationship (SAR) studies of related compounds, we hypothesize that this compound acts as a modulator of nicotinic acetylcholine receptors (nAChRs).[6][7][10] nAChRs are ligand-gated ion channels that play critical roles in synaptic transmission in the central and peripheral nervous systems.[8][9][11][12] Their dysfunction is implicated in a range of neurological disorders, making them attractive therapeutic targets.[8][11]

The pyrrolidinyl moiety, present in our compound of interest, is a key pharmacophore in many known nAChR ligands, including nicotine itself.[8][9] Variations in substitution on this ring system have been shown to confer selectivity and differential activity at various nAChR subtypes, such as α4β2 and α7.[6][7][8][9]

Hypothesized Signaling Pathway

If this compound acts as a nAChR agonist, it would bind to the receptor, inducing a conformational change that opens the ion channel. This would lead to an influx of cations (primarily Na+ and Ca2+), resulting in membrane depolarization and the generation of an excitatory postsynaptic potential. The downstream cellular response would depend on the specific nAChR subtype and the cell type in which it is expressed.

Caption: Workflow for functional characterization of nAChR ligands.

Broader Screening and Off-Target Liability

While our primary hypothesis focuses on nAChRs, a comprehensive understanding of the mechanism of action requires assessing the compound's activity at other potential targets to rule out off-target effects and build a complete safety and selectivity profile.

Experimental Protocol: Broad Receptor Screening Panel

Utilize a commercially available broad receptor screening panel (e.g., the Eurofins SafetyScreen or similar) to test the binding of this compound at a fixed concentration (e.g., 10 µM) against a wide array of receptors, ion channels, and transporters. Significant inhibition (>50%) at any of these off-targets would warrant further investigation with full concentration-response curves.

Concluding Remarks and Future Directions

The structural characteristics of this compound provide a compelling rationale for its investigation as a novel modulator of nicotinic acetylcholine receptors. The experimental framework outlined in this guide offers a rigorous and systematic approach to not only test this hypothesis but also to fully characterize its pharmacological profile. The insights gained from these studies will be invaluable for guiding future drug development efforts, potentially leading to new therapeutic agents for a variety of neurological conditions. The path from a chemical structure to a well-understood mechanism of action is paved with meticulous experimentation and a commitment to scientific rigor.

References

- Functional screening of α7 nicotinic receptor ligands. Expert Opinion on Drug Discovery.

- Characterization of Nicotinic Acetylcholine Receptors.

- Pyrrolidinyl benzofurans and benzodioxanes: Selective α4β2 nicotinic acetylcholine receptor ligands with different activity profiles at the two receptor stoichiometries. Bioorganic & Medicinal Chemistry Letters.

- Pyrrolidinyl benzofurans and benzodioxanes: selective α4β2 nicotinic acetylcholine receptor ligands with different activity pr. AIR Unimi.

- A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors. Molecular Pharmacology.

- Nicotinic Agonists, Antagonists, and Modulators From N

- A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α 7 and α 4 β 2 Nicotinic Acetylcholine Receptors. PubMed.

- Stable expression and functional characterization of a human nicotinic acetylcholine receptor with α6β2 properties: discovery of selective antagonists. British Journal of Pharmacology.

- Methenamine. Wikipedia.

- Computational and Functional Mapping of Human and Rat α6β4 Nicotinic Acetylcholine Receptors Reveals Species-Specific Ligand-Binding Motifs. R Discovery.

- Characterization of Binding Site Interactions and Selectivity Principles in the α3β4 Nicotinic Acetylcholine Receptor.

- This compound | CAS# 884504-73-8 | MFCD05864488 | BB-4002988. Hit2Lead.

- 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases. Journal of Pharmacology and Experimental Therapeutics.

- Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. The Journal of Organic Chemistry.

- Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors.

- Profile of a Highly Selective Quaternized Pyrrolidine Betaine αvβ6 Integrin Inhibitor-(3 S)-3-(3-(3,5-Dimethyl-1 H-pyrazol-1-yl)phenyl)-4-((1 S and 1 R,3 R)-1-methyl-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-ium-1-yl)

- 1-(1-isopropyl-1H-pyrrol-2-yl)-N-methylmethanamine. Vulcanchem.

- Prd_002214 | C35H48N6O8 | CID 146025593. PubChem.

- (1-Isopropyl-1H-pyrrol-3-yl)methanamine. BLD Pharm.

- 884504-73-8|this compound. BLDpharm.

- 1-(1-Isobutylpyrrolidin-3-yl)-N-methylmethanamine. CymitQuimica.

- Methenamine Hippur

- The pharmacological profile of (R)-3,4-dihydro-N-isopropyl-3-(N-isopropyl-N-propylamino)-2H-1-benzopyran-5-carboxamide, a selective 5-hydroxytryptamine(1A) receptor agonist. Journal of Pharmacology and Experimental Therapeutics.

- Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics.

- 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Molecules.

Sources

- 1. Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Profile of a Highly Selective Quaternized Pyrrolidine Betaine αvβ6 Integrin Inhibitor-(3 S)-3-(3-(3,5-Dimethyl-1 H-pyrazol-1-yl)phenyl)-4-((1 S and 1 R,3 R)-1-methyl-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-ium-1-yl)butanoate Synthesized by Stereoselective Methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. You are being redirected... [hit2lead.com]

- 5. 884504-73-8|this compound|BLD Pharm [bldpharm.com]

- 6. Pyrrolidinyl benzofurans and benzodioxanes: Selective α4β2 nicotinic acetylcholine receptor ligands with different activity profiles at the two receptor stoichiometries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. air.unimi.it [air.unimi.it]

- 8. A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α 7 and α 4 β 2 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nicotinic Agonists, Antagonists, and Modulators From Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Functional screening of α7 nicotinic receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterization of Nicotinic Acetylcholine Receptors - Creative Bioarray [ionschannel.com]

An In-Depth Technical Guide to the Potential Biological Activity of 1-(1-Isopropylpyrrolidin-3-yl)-N-methylmethanamine

Foreword: Unveiling the Potential of a Novel Scaffold

In the landscape of contemporary drug discovery, the exploration of novel chemical entities is paramount to addressing unmet medical needs. The compound 1-(1-Isopropylpyrrolidin-3-yl)-N-methylmethanamine presents a unique amalgamation of structural motifs known to confer significant biological activity. While this specific molecule remains largely uncharacterized in peer-reviewed literature, its constituent parts—a substituted pyrrolidine ring and an N-methylmethanamine side chain—are well-established pharmacophores. This guide, therefore, embarks on a deductive exploration of its potential biological activities, grounded in the established principles of medicinal chemistry and pharmacology. We will dissect its structural features, propose a rationale for its potential targets, and outline a comprehensive, multi-tiered experimental strategy to elucidate its pharmacological profile. This document is intended for researchers, scientists, and drug development professionals as a foundational framework for the investigation of this promising, yet enigmatic, compound.

Structural and Physicochemical Analysis: The Foundation of Activity

The structure of this compound, with a CAS Number of 884504-73-8, reveals a chiral center at the 3-position of the pyrrolidine ring, indicating the potential for stereoisomers with distinct biological activities.[1][2] The pyrrolidine ring, a five-membered nitrogen heterocycle, is a prevalent scaffold in numerous FDA-approved drugs, prized for its ability to introduce three-dimensionality and improve physicochemical properties such as aqueous solubility.[3][4][5][6][7] The N-isopropyl group is a bulky, lipophilic substituent that can influence receptor binding and metabolic stability. The N-methylmethanamine side chain is a common feature in many centrally acting agents, often playing a crucial role in interactions with monoamine transporters and receptors.

| Property | Value | Source |

| Molecular Formula | C9H20N2 | [1] |

| Molecular Weight | 156.27 g/mol | [1] |

| CAS Number | 884504-73-8 | [1] |

| Predicted LogP | 0.27 | [2] |

| Stereochemistry | Racemic | [2] |

The predicted LogP value suggests a moderate lipophilicity, which is often favorable for oral bioavailability and blood-brain barrier penetration. The presence of two basic nitrogen atoms indicates that the compound will be protonated at physiological pH, a factor that will influence its solubility and interactions with biological targets.

Hypothesized Biological Targets: A Focus on the Central Nervous System

Based on its structural features, it is hypothesized that this compound is likely to exhibit activity at biological targets within the central nervous system (CNS). The rationale for this hypothesis is twofold:

-

The Pyrrolidine Scaffold: Pyrrolidine derivatives are integral to a wide array of CNS-active drugs, including those targeting receptors and transporters for neurotransmitters like dopamine, serotonin, and norepinephrine.[3][5]

-

The N-methylmethanamine Moiety: This functional group is a key component of several known monoamine reuptake inhibitors. For instance, derivatives of N-methylmethanamine have been shown to be potent inhibitors of the dopamine transporter (DAT), as well as triple reuptake inhibitors of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[8][9]

Therefore, the primary hypothesis is that this compound will act as a modulator of monoamine transporters. A secondary hypothesis is that it may also exhibit affinity for G-protein coupled receptors (GPCRs) that bind monoamines, such as dopamine or serotonin receptors.

In Vitro Evaluation: A Stepwise Approach to Target Validation

A systematic in vitro screening cascade is essential to test our primary and secondary hypotheses. The following experimental workflow is proposed to identify and characterize the molecular targets of this compound.

Primary Screening: Monoamine Transporter Binding Assays

The initial step is to determine the affinity of the compound for the human dopamine (hDAT), serotonin (hSERT), and norepinephrine (hNET) transporters. This will be achieved through competitive radioligand binding assays.

Protocol: Radioligand Binding Assays for Monoamine Transporters

-

Preparation of Cell Membranes: Cell membranes will be prepared from HEK293 cells stably expressing either hDAT, hSERT, or hNET.

-

Assay Conditions:

-

hDAT: Membranes will be incubated with [³H]WIN 35,428 as the radioligand in the presence of varying concentrations of the test compound.

-

hSERT: Membranes will be incubated with [³H]Citalopram as the radioligand in the presence of varying concentrations of the test compound.

-

hNET: Membranes will be incubated with [³H]Nisoxetine as the radioligand in the presence of varying concentrations of the test compound.

-

-

Incubation and Detection: Following incubation, the bound and free radioligand will be separated by rapid filtration. The amount of bound radioactivity will be quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) will be determined by non-linear regression analysis. The affinity of the compound (Ki) will be calculated using the Cheng-Prusoff equation.

Functional Assays: Neurotransmitter Uptake Inhibition

Following the binding assays, it is crucial to determine whether the compound acts as an inhibitor of neurotransmitter uptake.

Protocol: In Vitro Neurotransmitter Uptake Assays

-

Cell Culture: HEK293 cells stably expressing hDAT, hSERT, or hNET will be cultured to confluence.

-

Uptake Experiment:

-

Cells will be pre-incubated with varying concentrations of the test compound.

-

The uptake reaction will be initiated by the addition of a mixture of [³H]dopamine, [³H]serotonin, or [³H]norepinephrine.

-

After a defined incubation period, the uptake will be terminated by washing the cells with ice-cold buffer.

-

-

Quantification: The amount of radioactivity taken up by the cells will be measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC₅₀) will be determined.

Secondary Screening: Receptor Binding Panel

To investigate the secondary hypothesis and assess the selectivity of the compound, it will be screened against a panel of CNS-related GPCRs, ion channels, and enzymes. A commercial service (e.g., Eurofins SafetyScreen, CEREP BioPrint) can be utilized for this purpose. This will provide a broader understanding of the compound's off-target activities.

In Vivo Pharmacological Profiling: From Bench to Biological System

Positive in vitro results would warrant progression to in vivo studies to assess the compound's physiological effects in a whole-animal model.

Pharmacokinetic (PK) Studies

Prior to efficacy studies, it is essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Protocol: Rodent Pharmacokinetic Study

-

Animal Model: Male Sprague-Dawley rats.

-

Dosing: The compound will be administered via intravenous (IV) and oral (PO) routes at a suitable dose.

-

Sample Collection: Blood samples will be collected at various time points post-dosing.

-

Bioanalysis: The concentration of the compound in plasma will be quantified using a validated LC-MS/MS method.

-

Data Analysis: Key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability will be calculated.

In Vivo Efficacy Models

Based on the in vitro profile (e.g., a dopamine reuptake inhibitor), appropriate in vivo models can be selected.

-

Locomotor Activity: To assess potential stimulant effects, locomotor activity will be measured in an open-field arena in mice or rats following administration of the compound.

-

Microdialysis: To confirm target engagement in the brain, in vivo microdialysis can be performed in the striatum or nucleus accumbens of freely moving rats to measure changes in extracellular levels of dopamine, serotonin, and norepinephrine following systemic administration of the compound.

ADMET Profiling: Early Assessment of Drug-like Properties

A preliminary assessment of the compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile is crucial for its future development.

| Assay | Purpose |

| Caco-2 Permeability | Predict intestinal absorption and blood-brain barrier penetration. |

| CYP450 Inhibition | Assess the potential for drug-drug interactions. |

| hERG Inhibition | Evaluate the risk of cardiac arrhythmia. |

| In Vitro Cytotoxicity | Determine the compound's toxicity to mammalian cells. |

| Ames Test | Screen for mutagenic potential. |

Synthesis and Stereochemistry

The synthesis of this compound can likely be achieved through standard organic chemistry techniques, potentially involving reductive amination of a suitable pyrrolidine precursor.[10] Given the presence of a chiral center, stereoselective synthesis or chiral separation of the enantiomers will be necessary to evaluate the biological activity of each isomer independently, as different stereoisomers can have vastly different pharmacological profiles.[5][6]

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit prospective, framework for the investigation of the biological activity of this compound. By leveraging our understanding of its constituent pharmacophores, we have formulated a clear hypothesis centered on the modulation of monoamine transporters. The proposed experimental cascade, from in vitro target identification to in vivo pharmacological and ADMET profiling, represents a robust and logical progression for elucidating the compound's therapeutic potential. The journey from a novel chemical entity to a potential therapeutic agent is arduous, but the structured approach outlined herein provides a clear and scientifically rigorous path forward. Further research, beginning with the foundational in vitro assays, is strongly encouraged to unlock the potential of this intriguing molecule.

Visualizations

Caption: A stepwise experimental workflow for characterizing the biological activity of this compound.

Caption: Hypothesized mechanism of action based on the compound's structural features.

References

-

D'Andrea, P., & Liguori, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link]

-

D'Andrea, P., & Liguori, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]

-

D'Andrea, P., & Liguori, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [Link]

-

Kim, H. S., et al. (2003). N-methyl amine-substituted fluoxetine derivatives: new dopamine transporter inhibitors. Naunyn-Schmiedeberg's Archives of Pharmacology, 368(2), 112-119. [Link]

-

Shao, L., et al. (2011). Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor. Bioorganic & Medicinal Chemistry Letters, 21(5), 1438-1441. [Link]

-

Wikipedia. (n.d.). N-Methylmethanimine. [Link]

-

ResearchGate. (2023). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. [Link]

-

Hori, Y., et al. (2010). 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases. Journal of Pharmacology and Experimental Therapeutics, 335(1), 231-238. [Link]

-

Fleck, T. J., et al. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. The Journal of Organic Chemistry, 68(25), 9612-9617. [Link]

-

Barrett, T. N., et al. (2019). Profile of a Highly Selective Quaternized Pyrrolidine Betaine αvβ6 Integrin Inhibitor-(3 S)-3-(3-(3,5-Dimethyl-1 H-pyrazol-1-yl)phenyl)-4-((1 S and 1 R,3 R)-1-methyl-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-ium-1-yl)butanoate Synthesized by Stereoselective Methylation. Journal of Medicinal Chemistry, 62(16), 7543-7556. [Link]

-

Pindjakova, D., et al. (2022). Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics. International Journal of Molecular Sciences, 23(19), 1190. [Link]

Sources

- 1. 884504-73-8|this compound|BLD Pharm [bldpharm.com]

- 2. You are being redirected... [hit2lead.com]